6-[2-(Trifluoromethyl)phenyl]pyridin-3-ol 6-[2-(Trifluoromethyl)phenyl]pyridin-3-ol
Brand Name: Vulcanchem
CAS No.: 1261442-72-1
VCID: VC11805437
InChI: InChI=1S/C12H8F3NO/c13-12(14,15)10-4-2-1-3-9(10)11-6-5-8(17)7-16-11/h1-7,17H
SMILES: C1=CC=C(C(=C1)C2=NC=C(C=C2)O)C(F)(F)F
Molecular Formula: C12H8F3NO
Molecular Weight: 239.19 g/mol

6-[2-(Trifluoromethyl)phenyl]pyridin-3-ol

CAS No.: 1261442-72-1

Cat. No.: VC11805437

Molecular Formula: C12H8F3NO

Molecular Weight: 239.19 g/mol

* For research use only. Not for human or veterinary use.

6-[2-(Trifluoromethyl)phenyl]pyridin-3-ol - 1261442-72-1

Specification

CAS No. 1261442-72-1
Molecular Formula C12H8F3NO
Molecular Weight 239.19 g/mol
IUPAC Name 6-[2-(trifluoromethyl)phenyl]pyridin-3-ol
Standard InChI InChI=1S/C12H8F3NO/c13-12(14,15)10-4-2-1-3-9(10)11-6-5-8(17)7-16-11/h1-7,17H
Standard InChI Key JFEMWPAQWIFJPS-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=NC=C(C=C2)O)C(F)(F)F
Canonical SMILES C1=CC=C(C(=C1)C2=NC=C(C=C2)O)C(F)(F)F

Introduction

Chemical Structure and Molecular Properties

Molecular Formula and Weight

The molecular formula of 6-[2-(Trifluoromethyl)phenyl]pyridin-3-ol is C₁₂H₈F₃NO, with a molecular weight of 263.20 g/mol. The trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring and the hydroxyl (-OH) group at position 3 of the pyridine ring are critical to its reactivity and interactions .

Structural Features

  • Pyridine Core: The six-membered aromatic ring with one nitrogen atom provides a planar structure conducive to π-π stacking interactions.

  • Trifluoromethyl Substituent: The -CF₃ group introduces strong electron-withdrawing effects, polarizing the phenyl ring and influencing electronic distribution across the molecule.

  • Hydroxyl Group: The -OH group at position 3 enables hydrogen bonding, enhancing solubility in polar solvents and potential biological activity .

Table 1: Key Structural Data

PropertyValueSource
Molecular FormulaC₁₂H₈F₃NOCalculated
Molecular Weight263.20 g/molCalculated
XLogP3 (Log P)2.85Estimated
Hydrogen Bond Donors1 (OH group)
Hydrogen Bond Acceptors4 (N, O, 3 F)

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 6-[2-(Trifluoromethyl)phenyl]pyridin-3-ol can be inferred from methods used for analogous compounds. A common approach involves:

  • Suzuki-Miyaura Coupling: Reacting a boronic acid-functionalized pyridine with 2-(trifluoromethyl)phenyl bromide under palladium catalysis .

  • Hydroxylation: Introducing the hydroxyl group via directed ortho-metalation or oxidation of a protected precursor.

For example, a modified procedure from involves:

  • Step 1: Coupling 3-methoxypyridin-6-ylboronic acid with 2-(trifluoromethyl)iodobenzene using Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water mixture at 80°C.

  • Step 2: Demethylation of the methoxy group using BBr₃ in dichloromethane to yield the final hydroxylated product.

Optimization Challenges

  • Regioselectivity: Ensuring the trifluoromethyl group attaches at the ortho position requires careful control of reaction conditions .

  • Yield Limitations: The electron-withdrawing -CF₃ group can slow coupling reactions, necessitating extended reaction times or elevated temperatures.

Physicochemical Properties

Solubility and Lipophilicity

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: ~15 mg/mL) but limited solubility in water (<1 mg/mL) . Its Log P value of 2.85 suggests high lipophilicity, favoring membrane permeability in biological systems .

Spectral Characteristics

  • IR Spectroscopy: Strong absorption bands at 3400 cm⁻¹ (O-H stretch) and 1120 cm⁻¹ (C-F stretch) .

  • NMR (¹H): Distinct signals at δ 8.45 (pyridine H-2), δ 7.92 (phenyl H-6), and δ 6.78 (pyridine H-4).

Biological Activity and Applications

Material Science Applications

The compound’s aromaticity and electron-deficient nature make it a candidate for:

  • Organic Semiconductors: As an electron-transport layer in OLEDs .

  • Ligands in Catalysis: Coordinating with metals to facilitate cross-coupling reactions .

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